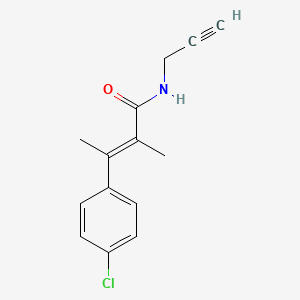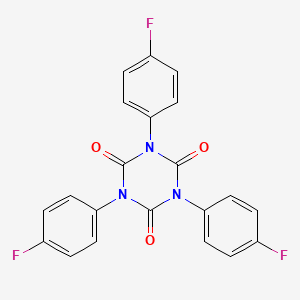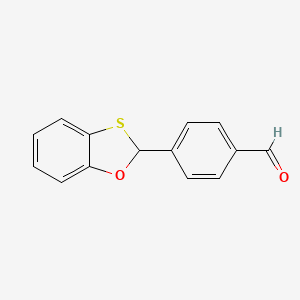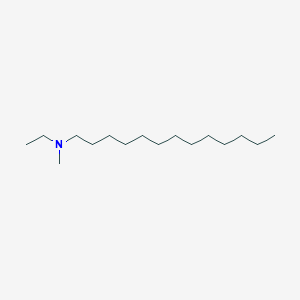
2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propynyl-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propynyl-, (E)- is an organic compound with the molecular formula C14H12ClNO This compound is characterized by the presence of a butenamide backbone substituted with a 4-chlorophenyl group, a methyl group, and a propynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propynyl-, (E)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, methylamine, and propargyl bromide.
Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with methylamine to form an imine intermediate.
Addition of Propargyl Group: The imine intermediate is then reacted with propargyl bromide under basic conditions to introduce the propynyl group.
Cyclization and Finalization: The resulting compound undergoes cyclization and further reactions to yield the final product, 2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propynyl-, (E)-.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propynyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propynyl-, (E)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: It is explored for its use in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propynyl-, (E)- involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2-Butenamide, 3-(4-chlorophenyl)-2-methyl-, (E)-: Similar in structure but lacks the propynyl group.
2-Butenamide, 3-(4-chlorophenyl)-2-cyano-: Contains a cyano group instead of the propynyl group.
2-Butenamide, N-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxo-: Features different substituents on the butenamide backbone.
Uniqueness
The presence of the propynyl group in 2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propynyl-, (E)- imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature may enhance its reactivity and interaction with specific molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
60548-39-2 |
|---|---|
Fórmula molecular |
C14H14ClNO |
Peso molecular |
247.72 g/mol |
Nombre IUPAC |
(E)-3-(4-chlorophenyl)-2-methyl-N-prop-2-ynylbut-2-enamide |
InChI |
InChI=1S/C14H14ClNO/c1-4-9-16-14(17)11(3)10(2)12-5-7-13(15)8-6-12/h1,5-8H,9H2,2-3H3,(H,16,17)/b11-10+ |
Clave InChI |
BNDUZVKWQCXJFV-ZHACJKMWSA-N |
SMILES isomérico |
C/C(=C(/C)\C(=O)NCC#C)/C1=CC=C(C=C1)Cl |
SMILES canónico |
CC(=C(C)C(=O)NCC#C)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine](/img/structure/B14598931.png)


![10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol](/img/structure/B14598943.png)
![6-bromo-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14598945.png)






![(1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone}](/img/structure/B14598992.png)


